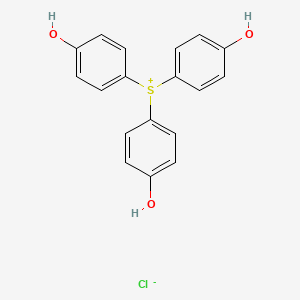
Sulfonium, tris(4-hydroxyphenyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, tris(4-hydroxyphenyl)-, chloride: is a chemical compound with the molecular formula C18H15ClO3S and a molecular weight of 346.83 g/mol . . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfonium, tris(4-hydroxyphenyl)-, chloride typically involves the reaction of phenol with sulfur dichloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonium salt, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfonium, tris(4-hydroxyphenyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Applications De Recherche Scientifique
Sulfonium, tris(4-hydroxyphenyl)-, chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of sulfonium, tris(4-hydroxyphenyl)-, chloride involves its ability to act as an electrophile due to the presence of the positively charged sulfonium ion . This allows it to interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The compound can also participate in redox reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- Tris(4-hydroxyphenyl)methane
- Tris(4-hydroxyphenyl)phosphonium chloride
- Tris(4-hydroxyphenyl)ammonium chloride
Comparison: Sulfonium, tris(4-hydroxyphenyl)-, chloride is unique due to the presence of the sulfonium ion, which imparts distinct chemical reactivity compared to its analogs with different central atoms (e.g., phosphorus or nitrogen) . This uniqueness makes it valuable in specific applications where the sulfonium ion’s reactivity is advantageous .
Propriétés
Numéro CAS |
17755-35-0 |
|---|---|
Formule moléculaire |
C18H15ClO3S |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
tris(4-hydroxyphenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H14O3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H,(H2-,19,20,21);1H |
Clé InChI |
BINSXQFBKIIQJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)[S+](C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


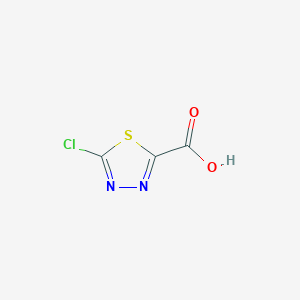
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
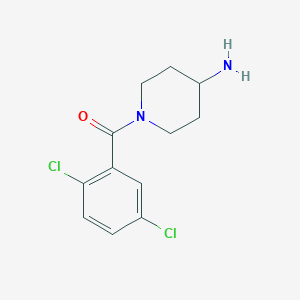
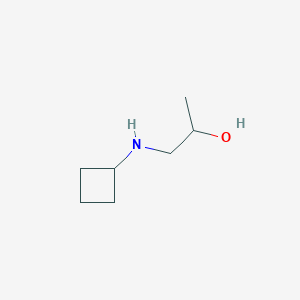
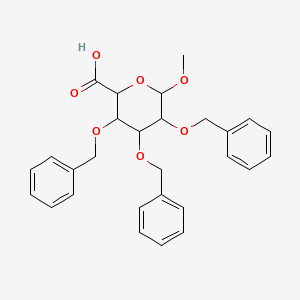
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

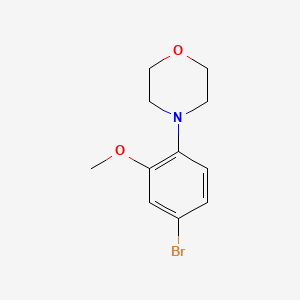
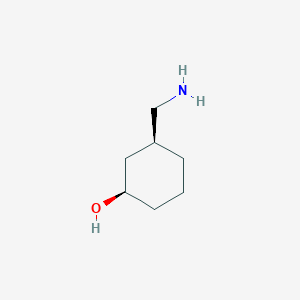
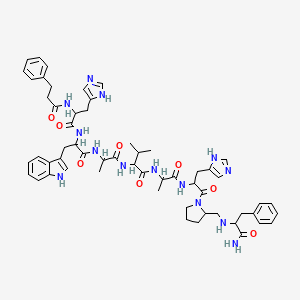
![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)
